Cas no 2137700-66-2 (3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)-)
3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)-
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- Inchi: 1S/C13H23NO2/c1-13(2)5-3-4-9(6-13)10-7-14-8-11(10)12(15)16/h9-11,14H,3-8H2,1-2H3,(H,15,16)
- InChI Key: AVANJWWITKURQU-UHFFFAOYSA-N
- SMILES: N1CC(C2CCCC(C)(C)C2)C(C(O)=O)C1
3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767606-0.05g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-767606-0.1g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-767606-0.25g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-767606-0.5g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-767606-1.0g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-767606-2.5g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-767606-5.0g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-767606-10.0g |
4-(3,3-dimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2137700-66-2 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl)-
Introduction to 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) and Its Significance in Modern Chemical Research
3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl), identified by the CAS number 2137700-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its pyrrolidine core and bulky 3,3-dimethylcyclohexyl substituent, has garnered attention due to its structural complexity and potential applications in drug discovery and material science. The unique combination of a heterocyclic scaffold with a sterically hindered alkyl group makes it a versatile building block for the development of novel chemical entities.
The structural motif of 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) is particularly noteworthy for its ability to influence the pharmacokinetic and pharmacodynamic properties of associated molecules. The pyrrolidine ring, a common feature in many bioactive compounds, contributes to favorable interactions with biological targets due to its hydrogen bonding capacity and adaptable conformational flexibility. Meanwhile, the 3,3-dimethylcyclohexyl group introduces steric bulk, which can modulate solubility, metabolic stability, and binding affinity. This balance between polar and non-polar interactions is crucial in designing molecules that exhibit optimal bioavailability and efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies utilizing molecular dynamics simulations have shown that the 4-(3,3-dimethylcyclohexyl) substituent can stabilize certain conformations of 3-Pyrrolidinecarboxylic acid, thereby enhancing its suitability for further derivatization. These insights are particularly valuable in the context of rational drug design, where understanding the three-dimensional structure-activity relationships is paramount.
In the realm of medicinal chemistry, derivatives of 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) have been explored for their potential as intermediates in the synthesis of therapeutic agents. For instance, modifications at the carboxylic acid moiety can yield amides or esters that serve as key pharmacophores in anti-inflammatory and antiviral drug candidates. The steric environment provided by the dimethylcyclohexyl group has been found to improve binding interactions with target enzymes and receptors, suggesting its utility in designing more potent and selective inhibitors.
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) presents an interesting challenge due to the need to incorporate both functionalized nitrogen heterocycles and bulky alkyl groups efficiently. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodological developments have introduced more streamlined approaches using transition metal catalysis or enzymatic transformations. These innovations not only simplify the synthetic process but also open up new possibilities for functionalizing the molecule further.
One particularly intriguing application of this compound lies in its use as a chiral auxiliary in asymmetric synthesis. The presence of the dimethylcyclohexyl group provides a stable stereocenter that can be leveraged to induce enantioselectivity during chemical reactions. Such applications are highly relevant in industries where enantiopure compounds are essential for therapeutic efficacy. Researchers have demonstrated successful resolutions and asymmetric transformations using derivatives of 3-Pyrrolidinecarboxylic acid, highlighting its potential as a tool in advanced synthetic chemistry.
The role of computational modeling in understanding the reactivity and properties of 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) cannot be overstated. Advanced quantum mechanical calculations have provided detailed insights into its electronic structure and potential reaction pathways. These theoretical studies complement experimental data by predicting outcomes that might be challenging or costly to observe empirically. The integration of computational methods with traditional synthetic approaches has thus become a cornerstone of modern chemical research.
Looking ahead, the future prospects for 3-Pyrrolidinecarboxylic acid, 4-(3,3-dimethylcyclohexyl) are promising given its versatility as a scaffold for drug discovery. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with precision at the molecular level. The continued exploration of this compound’s derivatives is likely to yield novel therapeutic agents with improved pharmacological profiles.
In conclusion,cas no2137700-66-2 represents more than just a chemical entity; it embodies the intersection of structural complexity and functional innovation. Its unique properties make it a valuable asset in both academic research and industrial applications. As advancements in synthetic methodologies and computational techniques progress,this compound will undoubtedly play an increasingly significant role in shaping the future landscape of pharmaceutical chemistry.
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